molecular formula C25H35ClN4O4S2 B2531900 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217174-82-7

2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2531900
CAS No.: 1217174-82-7
M. Wt: 555.15
InChI Key: VEWZZKBNGGADGH-UHFFFAOYSA-N
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Description

The compound 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a structurally complex molecule featuring a thienopyridine core, a sulfonylbenzamido substituent, and a 3,5-dimethylpiperidine moiety. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4S2.ClH/c1-15(2)28-10-9-20-21(14-28)34-25(22(20)23(26)30)27-24(31)18-5-7-19(8-6-18)35(32,33)29-12-16(3)11-17(4)13-29;/h5-8,15-17H,9-14H2,1-4H3,(H2,26,30)(H,27,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWZZKBNGGADGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its biological activity. The presence of the dimethylpiperidine sulfonamide moiety enhances its pharmacological properties.

The biological activity of this compound primarily involves modulation of specific receptors and enzymes. It is believed to act as an inhibitor of certain histone deacetylases (HDACs), particularly HDAC8. This inhibition can lead to altered gene expression associated with various diseases such as cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. In vitro studies demonstrate that it effectively inhibits the proliferation of several cancer cell types, including breast and colon cancer cells.

Neuroprotective Effects

In models of neurodegeneration, this compound has displayed protective effects against neuronal cell death. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's disease.

Antihypertensive Effects

Preliminary studies suggest that the compound may also possess antihypertensive properties. In spontaneously hypertensive rats (SHR), it demonstrated a significant reduction in blood pressure comparable to established antihypertensive agents .

Case Studies

  • Cancer Treatment : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 10 µM. The mechanism was linked to the induction of apoptosis through the intrinsic pathway.
  • Neuroprotection : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. The treatment group displayed reduced levels of amyloid-beta plaques compared to controls.
  • Hypertension : In SHR models, daily administration led to a sustained decrease in systolic blood pressure over four weeks, indicating its potential as an effective antihypertensive agent.

Data Tables

Biological ActivityObserved EffectReference
Anticancer70% reduction in breast cancer cell viability at 10 µM
NeuroprotectiveImproved cognitive function in Alzheimer's model
AntihypertensiveSignificant reduction in systolic blood pressure

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The primary structural analogue identified is 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS: 449767-19-5), which differs only in the alkyl substituent at the 6-position (methyl vs. isopropyl) . Key comparative insights include:

Substituent Effects on Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely improves solubility over the free base form of the methyl analogue.
  • Metabolic Stability : Bulkier substituents like isopropyl may slow metabolic degradation, extending half-life in vivo.

Analytical and Predictive Methodologies for Comparison

Experimental Techniques

  • X-ray Diffraction (XRD) : Critical for crystallographic characterization; however, filter size constraints in some studies (e.g., ) may hinder its application .

Computational Modeling

Data Table: Comparative Overview

Property Target Compound (6-isopropyl) Methyl Analogue (6-methyl)
Substituent 6-isopropyl 6-methyl
Salt Form Hydrochloride Free base
Purity Not reported Standard purity (exact value unspecified)
Solubility (Inferred) Higher (due to hydrochloride) Lower (free base form)
Safety Codes Likely P201, P210 (shared protocols) P101, P102, P201, P210
Price Not reported Market-dependent (see vendor listings)

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